2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Description
This compound features a pyrimidine core substituted at the 2-position with a 4-phenylpiperazine moiety and at the 5-position with an acetamide group bearing a 4-fluorophenyl ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine-pyrimidine scaffold is commonly associated with kinase or neurotransmitter receptor modulation .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBOQWGAKXARBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.
Piperazine Derivative Formation: The phenylpiperazine moiety is synthesized by reacting phenylhydrazine with an appropriate alkylating agent.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving suitable precursors.
Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate, the phenylpiperazine derivative, and the pyrimidine ring under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core distinguishes it from pyrrolidine (Analog 4) or simple phenyl derivatives (Analogs 1–3). Analog 4’s pyrrolidine-carboxamide may favor binding to proteases or ion channels due to its conformational rigidity.
Substituent Chemistry: Fluorine Placement: The target’s 4-fluorophenyl group vs. Polar Groups: Analog 3’s sulfonyl group enhances solubility but may limit CNS activity compared to the target’s non-polar acetamide .
Pharmacokinetic Properties: The trifluoromethyl group in Analog 2 increases lipophilicity, favoring oral bioavailability but risking off-target effects .
Biological Activity
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and oncological applications. This article synthesizes available research findings regarding its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure
The compound consists of a pyrimidine core linked to a piperazine moiety and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 341.41 g/mol. The structural features contribute to its lipophilicity and potential receptor interactions, which are crucial for its biological activity.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study involving various synthesized derivatives indicated that certain compounds provided effective protection against maximal electroshock (MES) seizures in animal models at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was noted for specific derivatives, which showed protection at both evaluated time intervals (0.5 h and 4 h) .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | Dose (mg/kg) | MES Protection (0.5 h) | MES Protection (4 h) |
|---|---|---|---|
| Compound 14 | 100 | No | Yes |
| Compound 19 | 300 | Yes | Yes |
| Compound 24 | 100 | Yes | No |
The lipophilicity of these compounds, as indicated by their clog P values, appears to influence their distribution and efficacy in the central nervous system (CNS). More lipophilic compounds tended to show delayed yet prolonged anticonvulsant effects .
Anticancer Potential
The compound's structural analogs have also been investigated for anticancer activities. Studies have shown that arylpiperazine derivatives possess significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro assays revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine and phenyl groups significantly affect the biological activity of the compound. For instance, substituting the phenylpiperazine moiety with other piperazine derivatives resulted in decreased anticonvulsant activity, highlighting the importance of this specific structural feature in maintaining efficacy .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study on Anticonvulsant Activity : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their anticonvulsant properties using animal models. The study concluded that while some compounds showed promising results, they were less effective than established antiepileptic drugs such as phenytoin .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the anticancer potential of related arylpiperazine derivatives against various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction .
Q & A
Basic: What synthetic routes are reported for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The compound’s synthesis typically involves multi-step protocols, such as coupling fluorophenyl acetamide intermediates with pyrimidine-piperazine precursors. For example, analogous quinazoline derivatives are synthesized via 11-step routes with 2–5% yields, highlighting challenges in regioselectivity and purification . Optimization strategies include:
- Stepwise purification : Using column chromatography or recrystallization to isolate intermediates.
- Catalytic efficiency : Employing palladium catalysts for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation .
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) for yield improvement .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine N–CH2 at δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C22H20FN5O: calculated 413.17, observed 413.16) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: What in vitro assays are appropriate for preliminary biological evaluation?
Methodological Answer:
- Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or GPCR targets) with ATP/ligand competition protocols .
- Receptor binding studies : Radiolabeled displacement assays (e.g., [3H]-spiperone for dopamine D2/D3 receptor affinity) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .
Advanced: How to design structure-activity relationship (SAR) studies focusing on fluorophenyl and piperazinyl moieties?
Methodological Answer:
- Fluorophenyl modifications : Synthesize analogs with Cl, Br, or CF3 substituents to evaluate electronic effects on target binding .
- Piperazine ring variations : Replace phenylpiperazine with cyclohexylpiperazine or introduce methyl groups to probe steric tolerance .
- Bioisosteric replacement : Substitute pyrimidine with triazine or pyridine cores to assess scaffold flexibility .
Advanced: How to resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across labs .
- Statistical analysis : Apply ANOVA or t-tests to identify outliers; use Hill slopes to compare dose-response curves .
- Physicochemical profiling : Measure solubility (e.g., shake-flask method) and stability (e.g., LC-MS in PBS) to rule out artifact signals .
Advanced: What strategies improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo?
Methodological Answer:
- Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability .
- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify CYP450-mediated degradation hotspots .
- Blood-brain barrier (BBB) penetration : LogP optimization (<3) and P-glycoprotein efflux assays using MDCK-MDR1 cells .
Advanced: How does X-ray crystallography aid in target engagement analysis?
Methodological Answer:
- Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM in mother liquor .
- Data collection : Resolve structures to <2.0 Å resolution using synchrotron radiation (e.g., Brookhaven NSLS-II) to map hydrogen bonds with fluorophenyl/piperazine groups .
- Thermal shift assays : Validate binding by monitoring protein melting temperature (ΔTm) shifts via DSF .
Advanced: How to employ computational methods for off-target identification?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against PubChem BioAssay databases; prioritize targets with Glide scores <-7.0 kcal/mol .
- Pharmacophore modeling : Generate 3D maps of hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (fluorophenyl) with Schrödinger .
- Machine learning : Train random forest models on ChEMBL data to predict secondary targets (e.g., serotonin receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
